molecular formula C15H13FN4 B1372654 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 1174306-33-2

4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1372654
CAS No.: 1174306-33-2
M. Wt: 268.29 g/mol
InChI Key: OFBWPFAVHCZKIZ-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H13FN4 and its molecular weight is 268.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cancer Kinase Activity

Research has indicated that derivatives of 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine exhibit significant activity against important cancer kinases. Specifically, these derivatives, including 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, have shown promising results in inhibiting Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, which are crucial targets in cancer treatment (Abu Thaher et al., 2012).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to this compound have been explored. One study focused on synthesizing and analyzing the structure of isostructural thiazoles with this compound as a core structure. These synthesized materials were found to be isostructural with triclinic, Pī symmetry, and comprised two independent molecules in the asymmetric unit, demonstrating significant planarity (Kariuki et al., 2021).

Antiviral Activity

Compounds derived from this compound have been synthesized and evaluated for their antiviral activity. One study revealed that certain derivatives exhibited strong antiviral activity against herpes simplex virus type-1, highlighting their potential in antiviral drug development (Tantawy et al., 2012).

Anticancer Agents

The derivatives of this compound have been researched as potential anticancer agents. Specifically, studies have synthesized novel compounds and evaluated them for topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancerous cell lines, demonstrating their potential as anticancer agents (Alam et al., 2016).

Antimicrobial Activity

Some studies have focused on the synthesis of novel derivatives and their subsequent screening for antimicrobial activity. These compounds showed promising results against various bacteria and fungi, suggesting their potential in antimicrobial therapies (El-Borai et al., 2012).

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methyl-5-pyridin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4/c1-20-15(17)13(10-5-7-11(16)8-6-10)14(19-20)12-4-2-3-9-18-12/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBWPFAVHCZKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

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